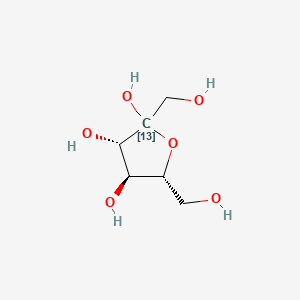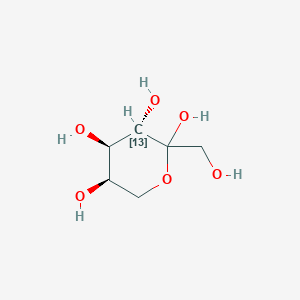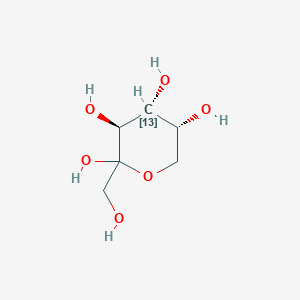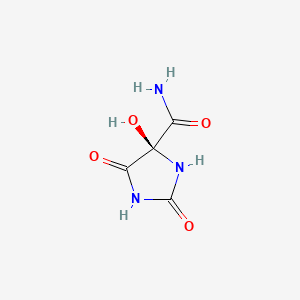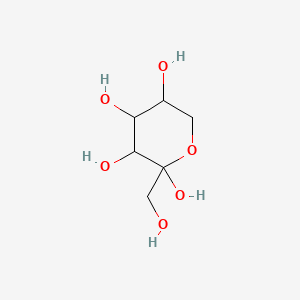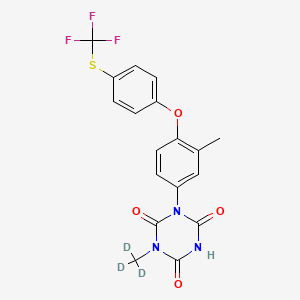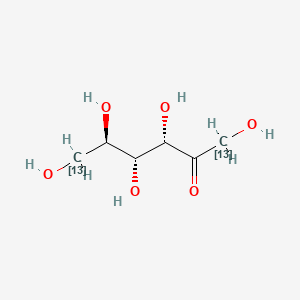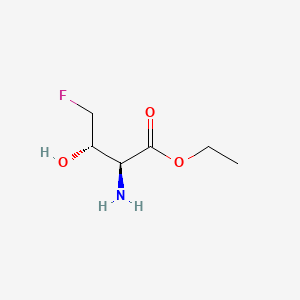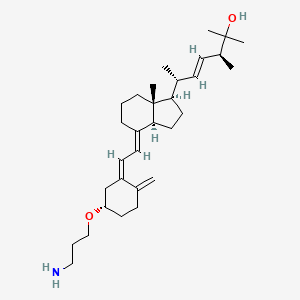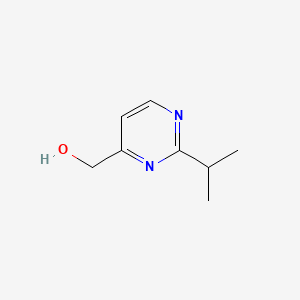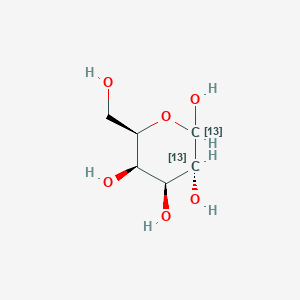
D-galactose-1,2-13C2
Vue d'ensemble
Description
D-galactose-1,2-13C2 is a stable isotope-labeled compound of D-galactose, a naturally occurring monosaccharide. This compound is specifically labeled with carbon-13 isotopes at the first and second carbon positions. D-galactose is commonly found in milk, fruits, and vegetables and plays a crucial role in various biological processes, including energy production and cellular communication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-galactose-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the D-galactose molecule. This can be achieved through chemical synthesis using labeled precursors or through biosynthetic methods using microorganisms that metabolize labeled substrates. The reaction conditions often require precise control of temperature, pH, and other factors to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. Companies like Sigma-Aldrich and BOC Sciences offer this compound with isotopic purity of ≥99 atom % 13C and chemical purity of ≥98% . The production process may include steps such as fermentation, extraction, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: D-galactose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to D-galacturonic acid using oxidizing agents.
Reduction: Formation of D-galactitol through reduction reactions.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for esterification reactions.
Major Products:
Oxidation: D-galacturonic acid.
Reduction: D-galactitol.
Substitution: Various esters and ethers of D-galactose.
Applications De Recherche Scientifique
D-galactose-1,2-13C2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used in metabolic studies to trace the pathways of carbohydrate metabolism.
Biology: Employed in studies of glycoproteins and glycolipids to understand their roles in cellular processes.
Medicine: Utilized in diagnostic tests to evaluate liver function and assess liver diseases.
Mécanisme D'action
The mechanism of action of D-galactose-1,2-13C2 involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. This allows researchers to study the dynamics of carbohydrate metabolism and the interactions of D-galactose with various cellular receptors. The labeled carbon atoms provide a distinct signal that can be detected and analyzed, offering insights into the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
D-galactose-13C6: Labeled with carbon-13 at all six carbon positions.
D-glucose-1,2-13C2: Labeled with carbon-13 at the first and second carbon positions of D-glucose.
D-galactose-1-13C: Labeled with carbon-13 at the first carbon position only.
Uniqueness: D-galactose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which provides distinct advantages in metabolic studies. This selective labeling allows for detailed analysis of specific metabolic pathways and interactions that may not be possible with other isotopically labeled compounds .
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-OIWWJQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



